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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research on icanbelimod
(formerly CBP-307) for the treatment of ulcerative colitis (UC). It is designed to be a

comprehensive resource for professionals in the field, detailing the mechanism of action,

clinical trial data, and relevant experimental protocols.

Introduction to Icanbelimod
Icanbelimod is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1)

modulator.[1][2] It is a next-generation small molecule designed to offer a favorable safety and

efficacy profile for the treatment of chronic inflammatory diseases, including ulcerative colitis.[3]

[4][5] By selectively targeting the S1P1 receptor, icanbelimod aims to provide a more targeted

immunomodulatory effect compared to less selective S1P receptor modulators.

Mechanism of Action: S1P1 Receptor Modulation
Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in lymphocyte

trafficking from secondary lymphoid organs to the peripheral circulation. This process is

primarily mediated by the interaction of S1P with the S1P1 receptor on lymphocytes.

Icanbelimod acts as a functional antagonist of the S1P1 receptor. By binding to S1P1, it

causes the internalization and degradation of the receptor, thereby preventing lymphocytes

from responding to the S1P gradient and egressing from the lymph nodes. This sequestration
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of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes,

particularly T cells, that can infiltrate the colonic mucosa and contribute to the inflammatory

cascade in ulcerative colitis.
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Caption: S1P1 signaling pathway and the mechanism of action of Icanbelimod.

Clinical Development Program
Icanbelimod has been evaluated in Phase 1 studies in healthy volunteers and a Phase 2

clinical trial (CN002) in patients with moderate-to-severe ulcerative colitis.

Phase 1 Study in Healthy Volunteers
A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending

dose study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and

pharmacodynamics (PD) of icanbelimod in healthy male participants.

Pharmacokinetics: Icanbelimod demonstrated rapid absorption with a time to maximum

concentration (Tmax) of 4-7 hours.

Pharmacodynamics: A dose-dependent reduction in peripheral blood lymphocyte count was

observed.
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Table 1: Pharmacodynamic Profile of Icanbelimod in Healthy Volunteers (Single Dose)

Dose Level Mean Maximum Lymphocyte Reduction

0.1 mg -11%

0.25 mg -40%

0.5 mg -71%

2.5 mg -77%

Table 2: Pharmacodynamic Profile of Icanbelimod in Healthy Volunteers (Multiple Doses)

Dose Level Mean Maximum Lymphocyte Reduction

0.15 mg -49%

0.25 mg -75%

Safety: Icanbelimod was generally well-tolerated. The most common treatment-emergent

adverse events were headache and dizziness. A dose-titration regimen was found to mitigate

the first-dose effect on heart rate.

Phase 2 Clinical Trial (CN002) in Ulcerative Colitis
The CN002 study was a multicenter, randomized, double-blind, placebo-controlled trial to

evaluate the efficacy and safety of icanbelimod in adult patients with moderate-to-severe

ulcerative colitis. The study consisted of a 12-week induction period followed by a 36-week

maintenance period. A total of 145 patients were enrolled and randomized to receive

icanbelimod (0.1 mg or 0.2 mg) or placebo once daily.

Table 3: Efficacy of Icanbelimod in the 12-Week Induction Period of the CN002 Trial
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Outcome Icanbelimod 0.2 mg Placebo

Clinical Remission
Statistically significant

improvement vs. placebo
-

Clinical Response
Statistically significant

improvement vs. placebo
-

Note: Specific percentages for the induction phase were reported as showing statistically

significant improvement, but the exact numbers from a direct source are not provided in the

search results.

Table 4: Efficacy of Icanbelimod in the 36-Week Maintenance Period of the CN002 Trial

Patient Group Outcome Result

Responders from induction

continuing 0.2 mg Icanbelimod

(n=21)

Clinical Remission at Week 48 57% (12/21)

Responders from induction

continuing 0.2 mg Icanbelimod

(n=21)

Completion of Maintenance

Period
86% (18/21)

Remitters from induction

continuing 0.2 mg Icanbelimod

Sustained Remission at Week

48
80%

Safety: Icanbelimod was well-tolerated through the 48-week study period, with safety findings

consistent with the induction period. The frequencies of treatment-emergent adverse events

were similar between the icanbelimod and placebo groups, with most being mild to moderate

in severity.

Experimental Protocols
This section details the methodologies for key experiments and assessments typically

employed in clinical trials for ulcerative colitis, relevant to the evaluation of icanbelimod.

Clinical Trial Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b611906?utm_src=pdf-body
https://www.benchchem.com/product/b611906?utm_src=pdf-body
https://www.benchchem.com/product/b611906?utm_src=pdf-body
https://www.benchchem.com/product/b611906?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The CN002 Phase 2 trial followed a structured workflow to assess the efficacy and safety of

icanbelimod.

Caption: Workflow of the Icanbelimod CN002 Phase 2 Clinical Trial.

Assessment of Clinical Activity: The Mayo Score
The Mayo Score is a composite index used to assess the severity of ulcerative colitis. It

consists of four components, each scored from 0 to 3, with a total score ranging from 0 to 12.

Table 5: The Full Mayo Score for Ulcerative Colitis

Component Score 0 Score 1 Score 2 Score 3

Stool Frequency Normal
1-2 stools/day >

normal

3-4 stools/day >

normal

≥5 stools/day >

normal

Rectal Bleeding None

Streaks of blood

with stool <50%

of the time

Obvious blood

with stool most of

the time

Passing blood

alone

Endoscopic

Findings

Normal or

inactive disease

Mild disease

(erythema,

decreased

vascular pattern,

mild friability)

Moderate

disease (marked

erythema, absent

vascular pattern,

friability,

erosions)

Severe disease

(spontaneous

bleeding,

ulceration)

Physician's

Global

Assessment

Normal Mild disease
Moderate

disease
Severe disease

Histological Assessment
Histological evaluation of colonic biopsies is a critical component of assessing disease activity

and response to treatment in ulcerative colitis. Several validated scoring systems are used in

clinical trials.
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The Geboes Score (GS) is a comprehensive histological scoring system that evaluates multiple

features of inflammation and tissue injury. It is graded from 0 to 5, with subgrades, to provide a

detailed assessment of disease activity.

Table 6: Components of the Geboes Score

Grade Histological Feature

0 Structural change only

1 Chronic inflammation

2 Lamina propria eosinophils/neutrophils

3 Neutrophils in epithelium

4 Crypt destruction

5 Erosions or ulcers

The RHI is a validated histological index that focuses on four key features of active

inflammation.

Table 7: Components of the Robarts Histopathology Index

Feature Scoring

Chronic inflammatory infiltrate Graded on a scale

Lamina propria neutrophils Graded on a scale

Neutrophils in the epithelium Graded on a scale

Surface epithelial injury Graded on a scale

The Nancy Index is a simpler, three-item histological scoring system that has been validated for

use in clinical trials. It is a 5-grade system (0-4) based on the presence of ulceration and the

severity of acute and chronic inflammatory infiltrates.

Table 8: Grading of the Nancy Histological Index
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Grade Description

0
Absence of significant histological disease

activity

1
Chronic inflammatory infiltrate without acute

inflammation

2 Mildly active disease

3 Moderately active disease

4 Severely active disease (ulceration)

Lymphocyte Enumeration
The pharmacodynamic effect of icanbelimod is assessed by measuring peripheral blood

lymphocyte counts. This is typically performed using flow cytometry.

Protocol Outline for Lymphocyte Enumeration by Flow Cytometry:

Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g.,

EDTA).

Antibody Staining: A cocktail of fluorescently labeled monoclonal antibodies specific for

lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD16/56 for NK cells,

and CD45 for pan-leukocyte identification) is added to a defined volume of whole blood.

Incubation: The sample is incubated to allow the antibodies to bind to the cells.

Red Blood Cell Lysis: A lysing solution is added to remove red blood cells.

Data Acquisition: The sample is run on a flow cytometer, which uses lasers to excite the

fluorochromes and detectors to measure the emitted light from individual cells.

Data Analysis: A gating strategy is applied to the flow cytometry data to identify and quantify

the different lymphocyte subpopulations based on their unique patterns of antigen

expression. Absolute counts are determined using counting beads or a dual-platform

method.
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Conclusion
Icanbelimod, a selective S1P1 receptor modulator, has demonstrated promising efficacy and a

favorable safety profile in the treatment of moderate-to-severe ulcerative colitis. Its mechanism

of action, which involves the sequestration of lymphocytes in the lymph nodes, offers a targeted

approach to reducing the inflammatory burden in the colon. The data from the Phase 2 CN002

trial supports the continued development of icanbelimod as a potential new oral therapy for

patients with ulcerative colitis. Further research, including Phase 3 trials, will be crucial to fully

elucidate its long-term safety and efficacy and its position in the evolving landscape of

ulcerative colitis treatments.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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